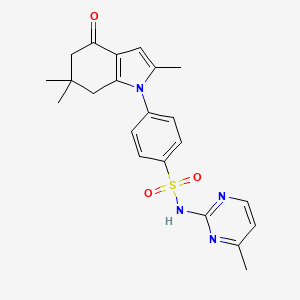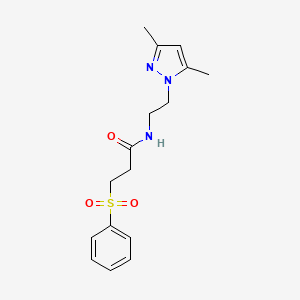![molecular formula C21H21FN4O B2430103 2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide CAS No. 1251688-86-4](/img/structure/B2430103.png)
2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide” is likely to be a solid substance . It contains several functional groups including a methoxy group, a morpholine ring, an oxadiazole ring, and a benzamide group. These groups could contribute to its physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions . The oxadiazole ring, for example, can be formed through the cyclization of a hydrazide and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring . The morpholine ring could introduce some steric hindrance. Intramolecular hydrogen bonding might occur between the amide group and the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing oxadiazole ring and the electron-donating methoxy group. The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could increase its solubility in water, while the oxadiazole ring could increase its stability .Scientific Research Applications
Antimicrobial Activities
Some novel derivatives, including those with morpholine components and 1,3,4-oxadiazol-2-yl groups, have been synthesized and screened for their antimicrobial activities. These compounds, through various synthetic pathways, have shown good to moderate activities against a range of microorganisms, suggesting their potential as antimicrobial agents. The synthesis of such compounds typically involves multiple steps, including the formation of Schiff bases and Mannich base derivatives, highlighting the chemical versatility and potential pharmacological applications of these molecules (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, featuring morpholine or oxadiazole structures, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. Such research underscores the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Gastrokinetic Agents
Research into novel benzamides, including those with morpholine structures, has led to the identification of potent gastrokinetic agents. These compounds have been shown to significantly enhance gastric emptying, offering a potential therapeutic option for gastrointestinal motility disorders. The studies emphasize the importance of the N-4 substituent and the morpholinyl moiety in achieving potent in vivo gastric emptying activity, providing a basis for further development of gastrokinetic agents (Kato et al., 1992).
Synthesis of PET Agents for Parkinson's Disease
In the context of Parkinson's disease research, compounds containing morpholine groups have been synthesized as potential PET imaging agents. These agents, designed to target specific enzymes or receptors involved in the disease, demonstrate the application of such compounds in neurodegenerative disease research and diagnosis. The synthesis and evaluation of these agents highlight their potential in improving our understanding and treatment of Parkinson's disease (Wang et al., 2017).
properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBZIUCPIQVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

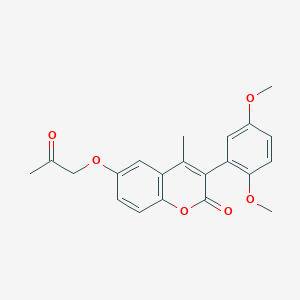
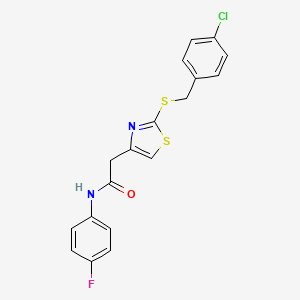
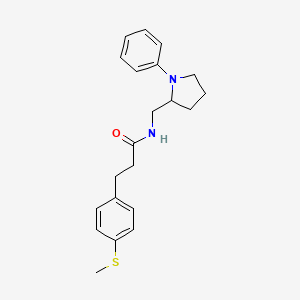
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
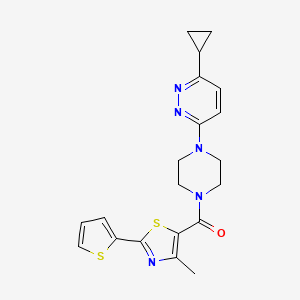
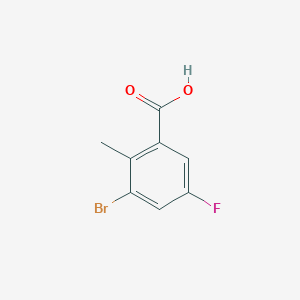
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

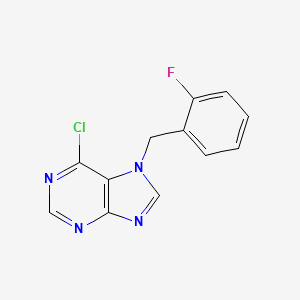
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
